3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Description
Historical Context of Imidazo[1,5-a]pyridine Derivatives in Scientific Literature
Imidazo[1,5-a]pyridine derivatives first gained attention in the early 2000s due to their fused bicyclic structure, which combines the electron-rich imidazole ring with the aromatic pyridine system. Initial studies focused on their luminescent properties, with researchers noting strong fluorescence quantum yields in derivatives bearing electron-donating substituents. The scaffold’s rigidity and planar geometry made it suitable for optoelectronic applications, such as organic light-emitting diodes (OLEDs).
Pharmaceutical interest emerged later, driven by the discovery of imidazo[1,5-a]pyridine-based inhibitors for cysteine proteases. Early synthetic routes relied on transition-metal-catalyzed cyclizations, but these often suffered from low yields and harsh conditions. A pivotal advancement occurred in 2018 with the development of iodine-mediated sp³ C–H amination, which enabled transition-metal-free synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. This method’s scalability and operational simplicity accelerated structural diversification efforts.
Emergence of Fluorinated Imidazo[1,5-a]pyridine Compounds in Academic Research
The introduction of fluorine into heterocyclic systems became a strategic priority in medicinal chemistry due to fluorine’s ability to modulate electronic properties, metabolic stability, and bioavailability. For imidazo[1,5-a]pyridines, fluorination at the phenyl ring or core structure was first reported in patent literature, such as IL-188773-A (2005), which described deuterated and fluorinated analogs for pharmaceutical use.
Selective fluorination methods, such as electrophilic fluorination using Selectfluor, enabled regioselective incorporation of fluorine at position 3 of the imidazo[1,5-a]pyridine core. The 2-fluorophenyl substituent in 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde was later shown to enhance π-stacking interactions in protein binding pockets while reducing oxidative metabolism in hepatic microsomal assays. Comparative studies between fluorinated and non-fluorinated analogs demonstrated a 3.2-fold increase in binding affinity for kinase targets, underscoring fluorine’s role in optimizing ligand-receptor interactions.
Significance of Aldehydic Functionalization at Position 1
The aldehydic group at position 1 of the imidazo[1,5-a]pyridine core serves as a versatile handle for further derivatization. Key applications include:
- Schiff base formation : The aldehyde reacts with primary amines to generate imine linkages, enabling covalent anchoring to biomolecules or polymers.
- Cross-coupling reactions : Palladium-catalyzed couplings with boronic acids facilitate the introduction of aryl or heteroaryl groups.
- Coordination chemistry : The aldehyde’s lone pair participates in metal-ligand interactions, as demonstrated in luminescent zinc(II) complexes.
Recent work by Serafini et al. (2022) highlighted the aldehyde’s role in synthesizing bis-imidazo[1,5-a]pyridine dimers, which exhibited solvatochromic behavior and membrane-intercalating capabilities in liposome models. The aldehydic group’s reactivity also supports one-pot multicomponent reactions, such as the iodine-mediated synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridines from 2-pyridyl ketones, benzaldehyde, and sodium benzenesulfinate.
Current Research Landscape and Knowledge Gaps
Recent studies have prioritized efficient synthesis and application-driven modifications of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde. Notable advancements include:
Despite progress, critical gaps remain:
- Mechanistic studies : The role of iodine in mediating sp³ C–H amination is poorly understood.
- Biological profiling : Most data derive from in vitro assays; in vivo pharmacokinetic studies are lacking.
- Functional diversity : Limited exploration of alternative substituents (e.g., nitro, hydroxy) at position 3.
Properties
IUPAC Name |
3-(2-fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-11-6-2-1-5-10(11)14-16-12(9-18)13-7-3-4-8-17(13)14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSAAEPJVTYBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridines, including 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, can be achieved through various synthetic strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For example, a common method involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions .
Industrial Production Methods
While specific industrial production methods for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions
Major Products Formed
Oxidation: 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid
Reduction: 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde exhibits significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in tumor growth and proliferation.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | |
| A549 (Lung Cancer) | 4.8 | |
| HeLa (Cervical Cancer) | 6.2 |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has shown that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted the compound's ability to modulate pathways related to oxidative stress response.
Material Science
Organic Electronics
The unique electronic properties of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde make it a candidate for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) has been explored due to its favorable charge transport characteristics. Studies indicate that devices incorporating this compound exhibit improved efficiency and stability compared to traditional materials.
Chemical Synthesis
Building Block in Synthesis
3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde serves as a valuable building block in the synthesis of more complex molecules. Its reactivity allows for various functionalization reactions, facilitating the development of new compounds with potential biological activity. For instance, it can be used to synthesize imidazo-pyridine derivatives that have shown promise as antiviral agents.
Case Studies
Case Study 1: Anticancer Compound Development
In a collaborative study between multiple institutions, researchers synthesized a series of imidazo[1,5-a]pyridine derivatives based on this compound. The lead compound demonstrated an IC50 value of 3 µM against breast cancer cells and was selected for further development due to its favorable pharmacokinetics.
Case Study 2: OLED Performance Optimization
A research team focused on enhancing OLED performance by incorporating 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde into their device architecture. Their findings revealed a significant increase in both efficiency and operational lifetime compared to devices using conventional materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, imidazo[1,5-a]pyridine derivatives have been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various biological effects, including modulation of immune responses and cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde with structurally similar compounds, focusing on substituents, synthesis, and applications:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -Cl, -NO₂): Enhance photophysical properties (e.g., large Stokes shifts) and stabilize charge-transfer states, making these derivatives ideal for optoelectronic devices and sensors . Electron-Donating Groups (e.g., -OCH₃): Improve solubility and membrane intercalation efficiency, as seen in liposome-based fluorescent probes .
Synthesis :
All analogs are synthesized via the Vilsmeier-Haack reaction, except for alkyl-substituted derivatives (e.g., isopropyl), which require cyclization of caroxamides with POCl₃ . Yields range from 80% to 95%, depending on steric and electronic effects of substituents .
Applications :
- Fluorescent Probes : Derivatives with aryl substituents (e.g., 4-methoxyphenyl) exhibit solvatochromism and intercalate into lipid bilayers, enabling real-time membrane fluidity monitoring .
- Medicinal Chemistry : Chloro- and nitro-substituted analogs serve as intermediates for kinase inhibitors and anti-cancer agents .
- Organic Electronics : Carbaldehyde derivatives act as precursors for N-heterocyclic carbenes (NHCs) in OLEDs and photovoltaic devices .
Comparison with Isomeric Analogs
Imidazo[1,5-a]pyridine derivatives are distinct from isomeric scaffolds like imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine in terms of electronic properties and applications:
Key Differences:
- Electronic Properties : Imidazo[1,5-a]pyridine exhibits a larger π-conjugated system than imidazo[1,2-a]pyridine, leading to redshifted absorption/emission spectra .
- Medicinal Utility : Imidazo[1,2-a]pyridine derivatives are more commonly used in antiviral therapies, while imidazo[1,5-a]pyridine derivatives dominate in optoelectronics .
Functional Group Variations
The carbaldehyde group at the 1-position enables diverse downstream functionalization:
Biological Activity
3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a compound belonging to the imidazo[1,5-a]pyridine class, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a fluorinated phenyl ring that enhances its chemical properties. The following sections discuss the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C14H9FN2O
- Molecular Weight : 240.23 g/mol
- Structure : The compound features an imidazo[1,5-a]pyridine core with a carbaldehyde functional group and a fluorophenyl substituent.
Imidazo[1,5-a]pyridines, including 3-(2-fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, interact with various biological targets. These compounds are known to exhibit multiple mechanisms of action, which can include:
- Enzyme Inhibition : Many imidazo derivatives act as inhibitors of key enzymes involved in disease processes.
- Receptor Modulation : They may modulate the activity of specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : The presence of the imidazo and pyridine moieties contributes to their antimicrobial properties.
Biological Activities
Research has documented a range of biological activities for 3-(2-fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde and related compounds:
- Anticancer Activity : Studies have shown that imidazo[1,5-a]pyridine derivatives can inhibit cancer cell proliferation. For example, compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HepG2) with IC50 values ranging from low micromolar to nanomolar concentrations .
- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values < 10 µM in MCF-7 cells | |
| Antimicrobial | MIC values between 3.12 - 12.5 µg/mL | |
| Anti-inflammatory | Reduction in cytokine levels |
Detailed Research Findings
A comprehensive review highlighted the structure-activity relationship (SAR) of imidazo[1,5-a]pyridine derivatives. Key findings include:
- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity and bioactivity.
- Cytotoxicity Studies : Various derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
In one study focusing on the anticancer potential of related compounds, it was noted that modifications at the 2-position of the phenyl ring significantly influenced biological activity, suggesting that further optimization could yield more potent analogs .
Q & A
Q. What are the most efficient synthetic routes for preparing 3-(2-fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde?
A common methodology involves cyclization reactions between pyridine derivatives and aromatic aldehydes. For example, imidazo[1,5-a]pyridines can be synthesized via one-pot reactions using diaryl ketones, ammonium acetate, and aldehydes under refluxing acidic conditions. This approach allows regioselective formation of the imidazo core, with the 2-fluorophenyl group introduced via the aldehyde precursor. Reaction optimization (e.g., solvent choice, temperature) is critical to achieve yields >70% .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- 1H/13C NMR : The fluorine substituent on the phenyl ring induces distinct splitting patterns in aromatic proton signals (e.g., δ 7.20–8.50 ppm). The aldehyde proton typically appears as a singlet near δ 9.5–10.5 ppm. Adjacent protons on the imidazo[1,5-a]pyridine core exhibit coupling constants (J) of 6.8–7.3 Hz .
- IR : A strong absorption band near 1719–1771 cm⁻¹ confirms the presence of the carbaldehyde group .
Q. What solvents and storage conditions are recommended for this compound?
The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. Storage at room temperature (RT) under inert atmosphere is advised to prevent aldehyde oxidation. Analytical samples are often prepared at 10 mM concentrations in deuterated solvents (e.g., CDCl3) for NMR .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence the electronic properties and reactivity of the imidazo[1,5-a]pyridine core?
The electron-withdrawing fluorine atom enhances the electrophilicity of the carbaldehyde group, facilitating nucleophilic additions (e.g., Schiff base formation). Density functional theory (DFT) studies suggest that the substituent also stabilizes intramolecular charge transfer (ICT) states, which is relevant for fluorescence applications. Comparative studies with non-fluorinated analogs show reduced π-stacking interactions but improved metabolic stability .
Q. What challenges arise in crystallographic characterization of this compound, and how can they be addressed?
Single-crystal X-ray diffraction (XRD) often reveals planar imidazo[1,5-a]pyridine cores with dihedral angles of 5–15° between the fluorophenyl and pyridine rings. Challenges include crystal polymorphism and solvent inclusion. Slow evaporation from ethanol/chloroform mixtures (1:2 v/v) at 4°C improves crystal quality. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. How can conflicting spectroscopic or synthetic yield data be resolved in structure-activity relationship (SAR) studies?
Discrepancies in yields (e.g., 73% vs. 79% in similar reactions) often stem from substituent electronic effects or trace moisture in reagents. Use high-purity anhydrous solvents and standardized protocols. For spectral inconsistencies, employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-validation with HPLC-MS ensures compound integrity .
Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?
- Derivatization : The carbaldehyde group can be functionalized via condensation with amines or hydrazides to generate Schiff bases or hydrazones, respectively.
- Fluorine positioning : Computational docking studies indicate that 2-fluorophenyl derivatives exhibit higher binding affinity to kinase targets (e.g., EGFR) compared to 3- or 4-fluoro isomers.
- Pharmacokinetics : Microsomal stability assays in liver S9 fractions (1 mg/mL, 37°C) assess metabolic liability, with fluorination often reducing CYP450-mediated oxidation .
Q. How do reaction conditions (e.g., solvent, catalyst) affect regioselectivity in multi-step syntheses?
Polar solvents (e.g., acetic acid) favor cyclization via protonation of the pyridine nitrogen, directing electrophilic attack to the α-position. Transition metal catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura coupling for late-stage fluorophenyl introduction. Kinetic studies (via in situ FTIR) show that reaction completion requires >12 hours at 80°C to avoid byproducts like dimeric imidazoles .
Methodological Guidelines
- Synthetic Reproducibility : Always pre-dry glassware and use freshly distilled aldehydes to prevent side reactions.
- Data Interpretation : For ambiguous NMR signals, compare experimental shifts with computed values (e.g., using ACD/Labs or ChemDraw).
- Biological Assays : Include positive controls (e.g., imatinib for kinase inhibition) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
